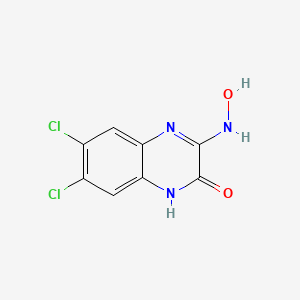

6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one” is a chemical with the CAS Number: 177944-61-5 . It has a molecular weight of 246.05 and its IUPAC name is (2E)-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione 2-oxime .

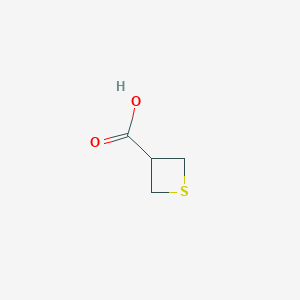

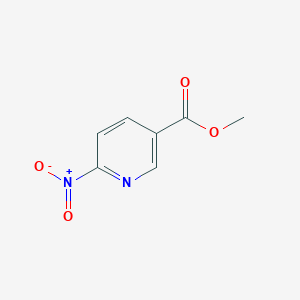

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2N3O2/c9-3-1-5-6 (2-4 (3)10)12-8 (14)7 (11-5)13-15/h1-2,7,11H, (H,12,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid with a melting point greater than 300 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of 1,4-Dihydroquinoxalines : A study by (Harsanyi et al., 1973) detailed the synthesis of 2-(hydroxyimino)-1,2-dihydro-chinoxalin, an intermediate in the production of the compound . The study explored the dehydrogenation and oxidation processes involved in its synthesis.

- Transformation in Isoquinolones Synthesis : (McCorkindale & McCulloch, 1971) described the general preparation of isoquinolones, where derivatives like 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one were obtained through specific chemical reactions.

Pharmacological and Biochemical Studies

- Receptor Agonists and Antagonists Synthesis : (Sun et al., 1996) researched the synthesis of chiral quinoxaline derivatives, investigating their role as receptor agonists and antagonists.

- Structure-Activity Relationships in NMDA Receptor Antagonists : A study by (Cai et al., 1997) focused on alkyl- and alkoxy-substituted 1,4-dihydroquinoxalines, exploring their potency and activity as antagonists for the glycine site of the NMDA receptor.

Novel Applications in Chemistry

- Structural Isomerization and Detoxication Studies : Research by (Li et al., 2016) revealed a unique two-step structural isomerization process involving compounds related to 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one.

- Furo- and Pyrroloquinoxaline Derivatives Synthesis : A study by (Kotovskaya et al., 1999) explored the synthesis of various quinoxaline derivatives, including those related to the compound of interest.

Safety And Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Propiedades

IUPAC Name |

6,7-dichloro-3-(hydroxyamino)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(11-5)13-15/h1-2,15H,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTBOLIHDHCMCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)

![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)